molecular formula C9H10F3NO B13954733 2-(Ethyl(trifluoromethyl)amino)phenol

2-(Ethyl(trifluoromethyl)amino)phenol

Cat. No.: B13954733
M. Wt: 205.18 g/mol
InChI Key: BSBUYAFLTOTIJR-UHFFFAOYSA-N
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Description

2-(Ethyl(trifluoromethyl)amino)phenol is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl group, and an amino group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(trifluoromethyl)amino)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with ethyl trifluoromethyl ketone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 2-aminophenol attacks the carbonyl carbon of the ketone, followed by dehydration to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amino derivative .

Scientific Research Applications

2-(Ethyl(trifluoromethyl)amino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethyl(trifluoromethyl)amino)phenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

2-[ethyl(trifluoromethyl)amino]phenol

InChI

InChI=1S/C9H10F3NO/c1-2-13(9(10,11)12)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3

InChI Key

BSBUYAFLTOTIJR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1O)C(F)(F)F

Origin of Product

United States

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